AVN-944

描述

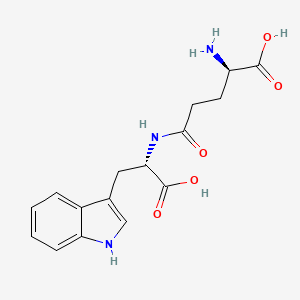

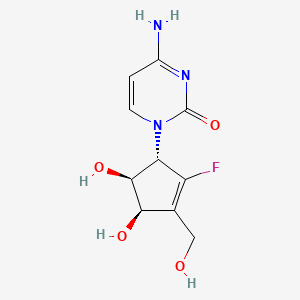

AVN-944 is an orally bioavailable, highly selective, nonnucleoside and uncompetitive inosine monophosphate dehydrogenase (IMPDH) inhibitor with antitumor and antiviral activities . It depletes intracellular GMP levels and inhibits DNA and RNA viruses replication via reduction of GTP pools in infected cells .

Molecular Structure Analysis

The molecular formula of this compound is C25H27N5O5 . Its exact mass is 477.20 and the molecular weight is 477.510 . More detailed structural information can be found on various chemical databases .Chemical Reactions Analysis

This compound inhibits IMPDH and appears to induce apoptosis . It was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients .科学研究应用

肌苷酸脱氢酶 (IMPDH) 的抑制

AVN-944 是一种小分子,它选择性地抑制 IMPDH 的两种亚型,IMPDH 是通过从头生物合成途径生成鸟嘌呤核苷酸的限速酶 。 这种抑制影响着广泛的血液学和上皮肿瘤细胞类型的增殖 .

生物标志物开发

This compound 已被用于开发一套高价值的生物标志物,这些生物标志物指导临床试验中的决策 。 这些生物标志物是从经 this compound 处理的各种细胞系的全基因组分析中确定的 .

基因表达的影响

根据细胞类型、this compound 的浓度和暴露时间,有 65 到 722 个基因差异表达 。 这种差异基因表达提供了对 this compound 作用机制的见解 .

抗癌治疗潜力

This compound 已显示出对 IMPDH 和其他对癌细胞活性至关重要的蛋白质具有统计学意义的影响,包括核苷酸生物合成、能量和代谢、DNA 复制、凋亡和细胞周期控制 。 它与临床试验中的癌细胞死亡有关 .

血液系统恶性肿瘤的治疗

正在研究 this compound 用于治疗患有晚期血液系统恶性肿瘤的患者 。 其作用机制涉及抑制 IMPDH 和诱导凋亡 .

抑制口蹄疫病毒 (FMDV) 感染

体外和体内评估了 this compound 对 FMDV 感染的影响 。 结果表明 this compound 在抑制 FMDV 感染方面有效 .

作用机制

Target of Action

AVN-944, also known as VX-944 or AVN944, is a small molecule that selectively inhibits both isoforms of the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH is the rate-limiting enzyme in the production of guanine nucleotides via the de novo biosynthetic pathway . This enzyme is highly upregulated and required for the de novo production of guanine nucleotides in many malignancies, including hematologic cancers .

Mode of Action

This compound inhibits IMPDH and appears to induce apoptosis . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial’s lowest doses .

Biochemical Pathways

This compound affects multiple biochemical pathways. Functional analyses demonstrate biological activities consistently affected by this compound treatment include purine and pyrimidine biosynthesis, mitochondrial functions, metabolic pathways and energy production, cell proliferation and the apoptotic cascade . These pathways are dependent upon, or required for, guanine nucleotide biosynthesis .

Result of Action

This compound has demonstrated a statistically meaningful impact on IMPDH and other proteins that are critical to activities in cancer cells, including nucleotide biosynthesis, energy and metabolism, DNA replication, apoptosis and cell cycle control . This compound has been associated with cancer cell death in clinical trials .

Action Environment

The effects of this compound can be influenced by various factors such as the type of malignancy, the predominant cell type in the peripheral blood, and the dose of this compound received . Depending on the cell type, concentration of this compound (0.1uM to 2uM) and exposure duration of 2 to 72 hours, between 65 and 722 genes were differentially expressed . These genetic markers, correlated with biochemical effects of the drug on protein function and guanine nucleotide levels, can be used as important biomarkers in selecting the optimal dose with which to initiate phase II studies with this drug .

未来方向

Recent advances in understanding the mechanistic role of IMPDH in tumorigenesis and cancer progression, as well as the development of IMPDH inhibitors with selective actions on GTP synthesis, have prompted a reappraisal of targeting this enzyme for anti-cancer treatment . The development of new inhibitors as anti-cancer drugs and strategies to overcome existing challenges are future directions in this field .

生化分析

Biochemical Properties

AVN-944 interacts with the enzymes IMPDH1 and IMPDH2, inhibiting their activity . This interaction is crucial as IMPDH2 is highly upregulated and required for the de novo production of guanine nucleotides in many malignancies, including hematologic cancers .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of this compound in patients, even at the trial’s lowest doses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the enzymes IMPDH1 and IMPDH2, inhibiting their activity and thus disrupting the production of guanine nucleotides . This leads to changes in gene expression and impacts various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the gene HspA1A is induced within hours upon the first treatment of the drug in patients . This suggests that this compound has a rapid impact on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathway of guanine nucleotide biosynthesis, where it interacts with the enzymes IMPDH1 and IMPDH2 . The inhibition of these enzymes by this compound disrupts this pathway, affecting the production of guanine nucleotides .

属性

IUPAC Name |

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCPCOJTCINIFZ-OXJNMPFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183921 | |

| Record name | AVN 944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses. | |

| Record name | AVN-944 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

297730-17-7 | |

| Record name | AVN 944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVN 944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVN-944 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)